2,2',4,4',5-Pentabromodiphenyl ether

Catalog No.
S1527603
CAS No.
60348-60-9
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',5-Pentabromodiphenyl ether

CAS Number

60348-60-9

Product Name

2,2',4,4',5-Pentabromodiphenyl ether

IUPAC Name

1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H

InChI Key

WHPVYXDFIXRKLN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br

Solubility

Insoluble (< 1mg/ml at 68.9° F) (NTP, 1992)
Methanol, 1g/100g; dioctylphthalate, >100g/100g; completely miscible in methylene chloride, toluene, freon 11, polyol, styrene, and methyl ethyl ketone
In water, 0.0133 mg/L (commercial product)
In water, 9.0X10-7 mg/L at 20 °C
9e-10 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.0013 (very poor)

Synonyms

2,2',3,4,4'-pentabromodiphenyl ether, 2,2',4,4',5-pentaBDE, 2,2',4,4',5-pentabromodiphenyl ether, 2,2',4,4',6-pentabromodiphenyl ether, DE 71, DE-71, PBDE, PBDE 100, PBDE 85, PBDE 99, pentabromodiphenyl ether, pentabromodiphenyl ether (mixed isomers)

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br

2,2',4,4',5-Pentabromodiphenyl ether is a member of the polybrominated diphenyl ethers group, specifically classified as a brominated flame retardant. It is commonly referred to by its chemical name or as BDE-99. This compound consists of two phenyl rings connected by an ether linkage, with five bromine atoms substituted at the 2, 2', 4, 4', and 5 positions. Its molecular formula is C₁₂H₅Br₅O, and it has a molecular weight of approximately 485.87 g/mol .

BDE-99 acts as a flame retardant by interfering with the combustion process in several ways. The bromine atoms can absorb heat released during burning, reducing the temperature and slowing down the reaction rate. BDE-99 can also decompose in the flame zone, releasing halogenated radicals that scavenge free radicals needed to sustain the fire [].

Historical Use in Research:

,2',4,4',5-Pentabromodiphenyl ether, also known as BDE-99, was previously a commonly used research chemical due to its presence in various consumer products containing polybrominated diphenyl ethers (PBDEs) as flame retardants. Researchers would use BDE-99 to investigate its potential effects on various biological systems, including:

  • Endocrine disruption: Studies explored the potential of BDE-99 to interfere with hormone function, particularly thyroid hormones, due to its structural similarity to thyroxine (T4) .
  • Neurotoxicity: Research examined the potential for BDE-99 to impact neurodevelopment and behavior, particularly in early life stages .
  • Developmental effects: Studies investigated potential developmental abnormalities associated with BDE-99 exposure, focusing on potential effects on offspring exposed during pregnancy and lactation .

Current Research Landscape:

  • Environmental fate and transport: Researchers continue to investigate the environmental behavior of BDE-99, including its persistence, degradation pathways, and potential for bioaccumulation in the food chain .
  • Legacy exposure and health effects: Studies are ongoing to assess the potential long-term health effects of historical BDE-99 exposure in humans and wildlife .
, particularly degradation processes. These include:

  • Photolysis: Exposure to UV light can lead to the breakdown of the compound into less brominated congeners.
  • Hydrolysis: Although slow, hydrolysis can occur in the presence of water, leading to the formation of brominated phenols.
  • Biodegradation: Certain microorganisms can metabolize this compound under anaerobic conditions, albeit at a slow rate .

Research indicates that 2,2',4,4',5-Pentabromodiphenyl ether exhibits various biological activities:

  • Endocrine Disruption: This compound has been shown to disrupt thyroid hormone levels and signaling pathways in animal studies.
  • Neurotoxicity: Studies have demonstrated that exposure during critical developmental periods can lead to neurobehavioral abnormalities later in life. For instance, it affects neurodifferentiation in PC12 cells and may impair neurotransmitter synthesis .
  • Bioaccumulation: It tends to accumulate in fatty tissues and can biomagnify through food webs, raising concerns about long-term exposure effects on wildlife and humans .

The synthesis of 2,2',4,4',5-Pentabromodiphenyl ether typically involves:

  • Bromination of Diphenyl Ether: The starting material is diphenyl ether which undergoes bromination using bromine or brominating agents under controlled conditions.
  • Purification: The product is then purified through methods such as recrystallization or column chromatography to isolate the desired pentabrominated congener from other brominated by-products.

These methods are often carried out in organic solvents like acetonitrile or tetrahydrofuran to facilitate the reaction .

Historically, 2,2',4,4',5-Pentabromodiphenyl ether has been utilized in various applications:

  • Flame Retardant: Primarily used in flexible polyurethane foams found in furniture and textiles.
  • Electronics: Employed in printed circuit boards and other electronic devices to reduce fire hazards.
  • Construction Materials: Incorporated into building materials for added fire resistance .

Due to regulatory changes and health concerns, its use has significantly declined.

Interaction studies involving 2,2',4,4',5-Pentabromodiphenyl ether have focused on its effects on biological systems:

  • Research has indicated that this compound interacts with thyroid hormone receptors and may disrupt normal endocrine function.
  • Studies have also shown that it can interfere with neurodevelopmental processes when exposure occurs during critical windows of development .
  • Investigations into its interactions with other environmental pollutants suggest potential synergistic effects that could exacerbate toxicity levels .

Several compounds are chemically similar to 2,2',4,4',5-Pentabromodiphenyl ether. Here are some notable examples:

Compound NameChemical FormulaBromination PatternUnique Features
2,2',4,4'-Tetrabromodiphenyl etherC₁₂H₈Br₄OFour bromine atomsLess persistent than pentabrominated compounds
1,2-Bis(2,4-dibromophenoxy)ethaneC₁₂H₈Br₄O₂Four bromine atomsUsed as a flame retardant with different applications
Hexabromodiphenyl etherC₁₂H₆Br₆OSix bromine atomsMore toxic and persistent than pentabrominated ethers

These compounds share structural similarities but differ in their bromination patterns and associated biological activities. The unique arrangement of bromine atoms in 2,2',4,4',5-Pentabromodiphenyl ether contributes to its specific toxicological profile and environmental behavior .

Physical Description

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Liquid
AMBER VISCOUS LIQUID.

Color/Form

White crystalline solid

XLogP3

6.9

Boiling Point

Decomposes at 200-300 °C (commercial)

Density

2.25-2.28
Relative density (water = 1): 2.25-2.28

LogP

7.32 (LogP)
log Kow = 6.84
6.84
6.57

Melting Point

-5 °C
-5°C
-7 - -3 °C

UNII

D3A2T91I1E

Mechanism of Action

... Zebrafish (Danio rerio) embryos were exposed to a low concentration (0, 1, 3, and 10 ug/L) of DE-71 from fertilization to 14 days thereafter. The whole-body content of thyroid hormone and transcription of genes in the hypothalamic-pituitary-thyroid (HPT) axis were analyzed. Exposure to up to 10 ug/L of DE-71 significantly reduced thyroxine (T4) levels and significantly up regulated the transcription of corticotrophin-releasing hormone (CRH) and thyroid-stimulating hormone (TSHbeta) genes in a concentration-dependent manner. The transcription of genes involved in the synthesis of TH proteins, sodium/iodide symporter (Slc5a5), and thyroglobulin (TG) and the transcription of marker genes associated with early thyroid development (Pax8 and Nkx2.1) were significantly up regulated upon DE-71 exposure. The expression of thyronine deiodinase (Deio1 and Deio2) mRNAs was also significantly up regulated, possibly as a compensatory response to the decreased T4 levels. However, DE-71 exposure resulted in the down regulation of transthyretin (TTR) gene transcription and did not affect the transcription of thyroid hormone receptors (TRs). Exposure to DE-71 significantly induced the transcription of the uridinediphosphate-glucuronosyltransferase (UGT1ab) gene. The results of /the/ study confirmed the reliability of the zebrafish larvae as models for assessment of the developmental toxicity of PBDEs and transcription of genes of the HPT axis can evaluate the potential mechanisms of thyroid disruption. /DE-71/

Vapor Pressure

3.10e-08 mmHg
3.50X10-7 mm Hg at 25 °C
Vapor pressure at 21 °C: negligible

Other CAS

60348-60-9
32534-81-9

Wikipedia

2,2',4,4',5-pentabromodiphenyl ether

Biological Half Life

89.13 Days
Male and female rats were given a single oral dose of 300 mg/kg Bromkal 70 in peanut oil. ... The half-lives of elimination of the pentaBDPE isomers ranged from 25-47 days in males and females respectively. ... /Bromkal 70/

Methods of Manufacturing

The commercial pentaBDE product is produced by the direct bromination of diphenyl ether using a Friedel-Crafts catalyst. The mixture is a viscous liquid or semi-solid at ambient temperature and is supplied drummed as either the pure product or blended with a phosphate ester additive.

General Manufacturing Information

Benzene, 1,1'-oxybis-, pentabromo deriv.: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
... /Hexabromodiphenyl ether/ is a component of ... pentabromodiphenyl ether (PeBDE) ... at concentrations ranging from 4 to 12%.

Storage Conditions

Store in an area without drain or sewer access. Separated from food and feedstuffs.

Interactions

... Recently, /it was/ reported that neonatal exposure to PBDEs causes developmental neurotoxic effects. In the present study, 10-day-old Naval Medical Research Institute male mice were given one single oral dose of PCB 52 (1.4 umol/kg bw) + PBDE 99 (1.4 umol), PCB 52 (1.4 umol or 14 umol), or PBDE 99 (1.4 umol or 14 umol). Controls received a vehicle (20% fat emulsion). Animals exposed to the combined dose of PCB 52 (1.4 umol) + PBDE 99 (1.4 umol) and the high dose of PCB 52 (14 umol) or PBDE 99 (14 umol) showed significantly impaired spontaneous motor behavior and habituation capability at the age of 4 and 6 months. The neurobehavioral defects were also seen to worsen with age in mice neonatally exposed to PCB 52 + PBDE 99. /PBDE 99/
... Neonatal coexposure to PBDE 99 (0.8 mg/kg body weight) and MeHg (0.4 or 4.0 mg/kg body weight) can exacerbate developmental neurotoxic effects. These effects are manifested as disrupted spontaneous behavior, reduced habituation, and impaired learning/memory abilities. This is seen in the low dose range, where the sole compounds do not give rise to developmental neurotoxic effects. The effects seen are more than just additive. Furthermore, a significant effect of interaction was seen on the cholinergic nicotinic receptors in the cerebral cortex and hippocampus. This suggests that a mechanism for the observed cognitive defects is via the cholinergic system. Furthermore, PBDE can interact with MeHg causing developmental neurotoxic effects... /PBDE 99/
10-day-old Naval Medical Research Institute male mice were given one single oral dose of PCB 52 (1.4 umol/kg body weight [bw]) + PBDE 99 (1.4 umol), PCB 52 (1.4 umol or 14 umol), or PBDE 99 (1.4 umol or 14 umol). Controls received a vehicle (20% fat emulsion). Animals exposed to the combined dose of PCB 52 (1.4 umol) + PBDE 99 (1.4 umol) and the high dose of PCB 52 (14 umol) or PBDE 99 (14 umol) showed significantly impaired spontaneous motor behavior and habituation capability at the age of 4 and 6 months. The neurobehavioral defects were also seen to worsen with age in mice neonatally exposed to PCB 52 + PBDE 99. /PBDE 99/

Dates

Modify: 2023-08-15

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